2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide” has been reported in the literature . These compounds combine sulfonamide and benzodioxane fragments in their framework. The structures of the sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C11H12ClNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)
. Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 241.67 . It is a powder at room temperature .Scientific Research Applications
Antibacterial and Antifungal Agents
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide derivatives have been explored as potential antibacterial and antifungal agents. Abbasi et al. (2020) synthesized various derivatives of this compound and found some to exhibit suitable antibacterial and antifungal potential, particularly a specific derivative demonstrating good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).
Anti-Diabetic Agents
In another study, Abbasi et al. (2023) synthesized a series of derivatives and evaluated their anti-diabetic potentials by testing their inhibitory activities against α-glucosidase enzyme. The results showed weak to moderate activity, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Enzyme Inhibitors for Alzheimer's Disease and Type-2 Diabetes
Derivatives of this compound have been investigated as enzyme inhibitors, potentially applicable in the treatment of Alzheimer's Disease and Type-2 Diabetes. Abbasi et al. (2019) found that certain compounds demonstrated moderate inhibitory potential against acetylcholinesterase, a key enzyme in Alzheimer's disease, and α-glucosidase, relevant in diabetes management (Abbasi et al., 2019).
Bacterial Biofilm Inhibition
The potential of these compounds in inhibiting bacterial biofilms has also been explored. Abbasi et al. (2020) conducted a study where some derivatives exhibited suitable inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with docile cytotoxicity, making them promising in addressing bacterial resistance issues (Abbasi et al., 2020).
Anticonvulsant Activity
Arustamyan et al. (2019) investigated the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. Their findings suggested potential applicability in the development of new anticonvulsant drugs (Arustamyan et al., 2019).
Anti-Inflammatory Activity
Vazquez et al. (1996, 1997) synthesized carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating anti-inflammatory properties comparable to established anti-inflammatory agents like Ibuprofen. This indicates their potential as new anti-inflammatory drugs (Vazquez et al., 1996), (Vazquez et al., 1997).
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are enzymes that oxygenate unsaturated fatty acids, leading to the production of signaling molecules that are involved in inflammation and other immune responses.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby affecting the breakdown of acetylcholine and the oxygenation of unsaturated fatty acids.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context of its use. For instance, it has been found to be an effective antibacterial agent against B. subtilis, inhibiting bacterial biofilm growth by 60.04% . It was also the second most-active compound against E. coli .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by the presence of other substances in the environment, the pH, temperature, and other conditions.
Safety and Hazards
The compound “2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide” is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWNKJMXNUHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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